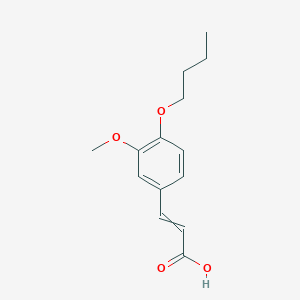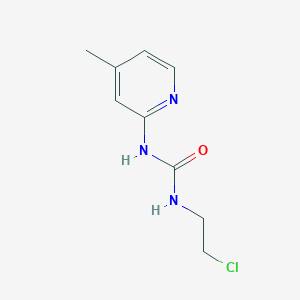
1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloroethyl group and a methylpyridinyl group attached to a urea moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 4-methylpyridine-2-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines under mild to moderate temperatures.
Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted urea derivatives.
Oxidation: Oxidized urea compounds with altered functional groups.
Reduction: Reduced forms of the original compound with modified functional groups.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methylpyridinyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)-3-(4-methylphenyl)urea: Similar structure but with a phenyl group instead of a pyridinyl group.
1-(2-Chloroethyl)-3-(4-methylbenzyl)urea: Contains a benzyl group instead of a pyridinyl group.
1-(2-Chloroethyl)-3-(4-methylthiazol-2-yl)urea: Features a thiazole ring instead of a pyridine ring.
Uniqueness
1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
93701-50-9 |
|---|---|
Formule moléculaire |
C9H12ClN3O |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(4-methylpyridin-2-yl)urea |
InChI |
InChI=1S/C9H12ClN3O/c1-7-2-4-11-8(6-7)13-9(14)12-5-3-10/h2,4,6H,3,5H2,1H3,(H2,11,12,13,14) |
Clé InChI |
NCPYZLRNMOJCAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)

![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)
![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)

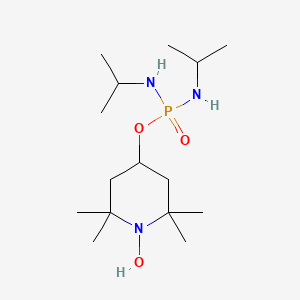
![4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14011724.png)
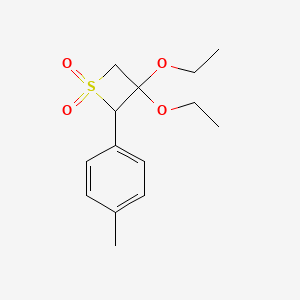
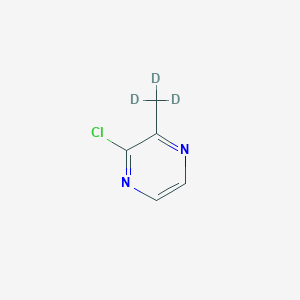
![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)


